N-(3-amino-4-methylphenyl)propanamide
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Description
N-(3-amino-4-methylphenyl)propanamide, also known as 4-methylbenzylamine, is a chemical compound used in a variety of scientific research applications. It is an amine, which is a type of organic compound containing nitrogen and hydrogen. 4-methylbenzylamine is a white crystalline solid with a molecular weight of 153.2 g/mol and a melting point of 63-66°C. It is soluble in water, ethanol, and acetone and is insoluble in diethyl ether. It is also known to be used in the synthesis of various pharmaceuticals and agrochemicals.
Scientific Research Applications
Medicinal Chemistry
N-(3-Amino-4-methylphenyl)benzamide has a wide range of applications in medicinal chemistry . It is a crucial raw material and intermediate in the synthesis of many drug candidates .
Continuous Synthesis
A continuous flow microreactor system was developed to synthesize N-(3-Amino-4-methylphenyl)benzamide . By screening the acylating reagents and reaction conditions, N-(3-Amino-4-methylphenyl)benzamide was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .
Kinetics Study
The kinetics of the synthesis process of N-(3-Amino-4-methylphenyl)benzamide was studied in a microflow system . Reaction rate constants, activation energies, and pre-exponential factors were acquired .
Selective Acylation
The synthesis of N-(3-Amino-4-methylphenyl)benzamide involves a selective acylation process . Since the two amine groups in 4-methylbenzene-1,3-diamine are in different chemical environments, parallel by-products and serial by-products coexist, which makes the selective monoacylation process relatively complicated .
Reaction Optimization
The established kinetic model was used to optimize reaction conditions . As a result, N-(3-Amino-4-methylphenyl)benzamide was synthesized in the microreactor with a yield of 85.7% within 10 minutes .
Manufacturing Process
In the existing synthetic process, two routes are well known for N-(3-Amino-4-methylphenyl)benzamide manufacture . Route 1 includes acylation reaction of 4-methyl-3-nitroaniline with benzoyl chloride to synthesis N-(4-methyl-3-nitrophenyl)benzamide, then undergo reduced with hydrogen to obtain N-(3-Amino-4-methylphenyl)benzamide . Route 2, N-(3-Amino-4-methylphenyl)benzamide was directly obtained by the selective acylation of 4-methylbenzene-1,3-diamine .
properties
IUPAC Name |
N-(3-amino-4-methylphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-10(13)12-8-5-4-7(2)9(11)6-8/h4-6H,3,11H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBXVSYCOQJMOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589813 |
Source
|
Record name | N-(3-Amino-4-methylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-amino-4-methylphenyl)propanamide | |
CAS RN |
65999-78-2 |
Source
|
Record name | N-(3-Amino-4-methylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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